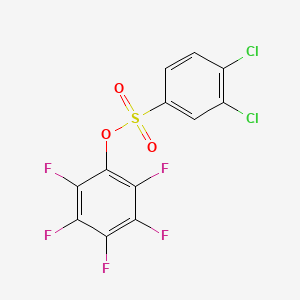![molecular formula C25H24N2O3 B2957561 2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide CAS No. 851404-56-3](/img/no-structure.png)
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known by its chemical name, EKI-785, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Structural Studies and Synthesis Processes
Research on quinoline derivatives has led to the structural analysis and synthesis of various co-crystals and salts. For instance, Karmakar et al. (2009) explored the structural characteristics of quinoline derivatives, forming co-crystals with aromatic diols, demonstrating the potential for detailed crystallographic studies within this chemical family Karmakar, A., Kalita, D., & Baruah, J. (2009). Structural study on few co-crystals and a salt of quinoline derivatives having amide bond. Journal of Molecular Structure, 935, 47-52. Additionally, synthesis processes have been developed for creating derivatives of benzo[b][1,6]naphthyridines and other complex molecules, showcasing the chemical versatility and potential for generating novel compounds with specific properties Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054.
Biological Activity
Quinoline and naphthalene derivatives have been investigated for their broad-spectrum antiherpes activities, highlighting their potential as novel antiviral agents. Oien et al. (2002) discovered that a naphthalene carboxamide derivative showed potent inhibition against human cytomegalovirus and herpes simplex virus, suggesting a new class of antiviral compounds with unique biological properties Oien, N., Brideau, R., Hopkins, T., Wieber, J. L., Knechtel, M., Shelly, J., Anstadt, R., Wells, P. A., Poorman, R., Huang, A., Vaillancourt, V. A., Clayton, T. L., Tucker, J., & Wathen, M. (2002). Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 724-730.
Chemotherapeutic Potential
Research into the chemotherapeutic potential of these compounds has led to the discovery of new anticancer drugs. Nishizaki et al. (2014) synthesized a naftopidil analogue demonstrating efficacy against various cancer cell lines, offering hope for cancer therapy with compounds derived from this chemical family Nishizaki, T., Kanno, T., Tsuchiya, A., Kaku, Y., Shimizu, T., & Tanaka, A. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. Molecules, 19(12), 21462-21472.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide' involves the reaction of 2-ethoxy-naphthalene-1-carboxylic acid with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-ethoxy-naphthalene-1-carboxylic acid", "2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine", "Coupling agent" ], "Reaction": [ "Step 1: 2-ethoxy-naphthalene-1-carboxylic acid is reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired product, 2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide.", "Step 3: The product is then purified by column chromatography or recrystallization to obtain the final compound in pure form." ] } | |
CAS RN |
851404-56-3 |
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.478 |
IUPAC Name |
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H24N2O3/c1-3-30-22-11-10-17-6-4-5-7-20(17)23(22)25(29)26-13-12-19-15-18-9-8-16(2)14-21(18)27-24(19)28/h4-11,14-15H,3,12-13H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
JSRUBECKYFALLP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C=C4)C)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



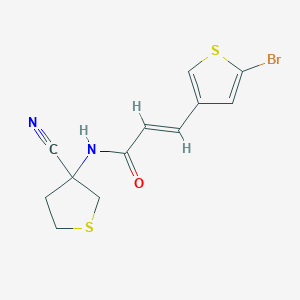
![Tert-butyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B2957479.png)

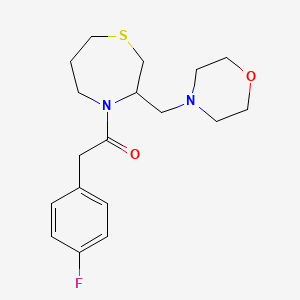
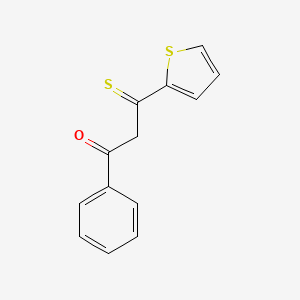
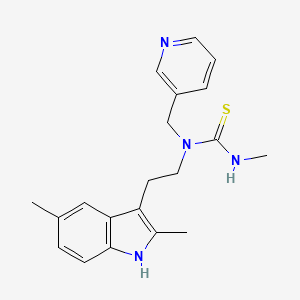
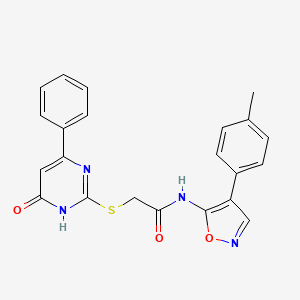
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)

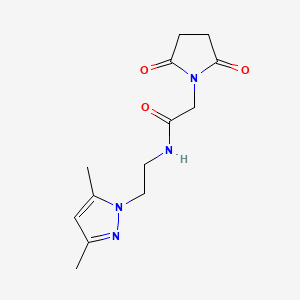

![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2957496.png)
